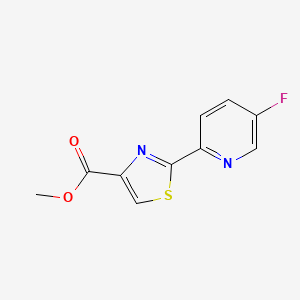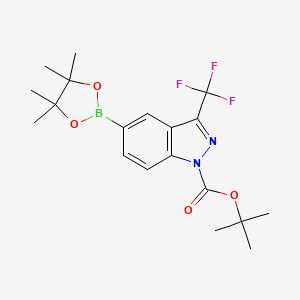
8-Methylisoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylisoquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the class of isoquinolines It is characterized by a fused benzene and pyridine ring system with a methyl group at the 8th position and a cyano group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of ortho-bromoarylaldehydes with terminal alkynes, followed by cyclization. Another method includes the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions: 8-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
8-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
作用机制
The mechanism of action of 8-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
- 3-Methylisoquinoline-8-carbonitrile
- Isoquinoline
- Quinoline
Comparison: 8-Methylisoquinoline-3-carbonitrile is unique due to the specific positioning of its methyl and cyano groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds like isoquinoline and quinoline, it may exhibit different pharmacological properties and synthetic utility .
属性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
8-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-9-5-10(6-12)13-7-11(8)9/h2-5,7H,1H3 |
InChI 键 |
GIRRNBOWOJYVEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC(=CC2=CC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




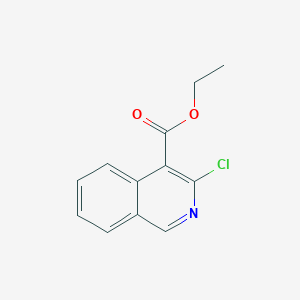

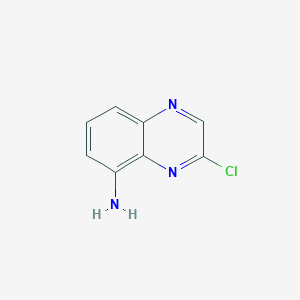

![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
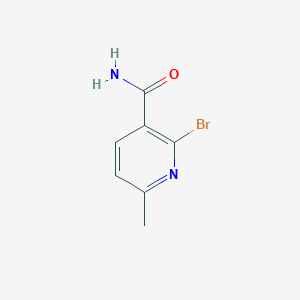
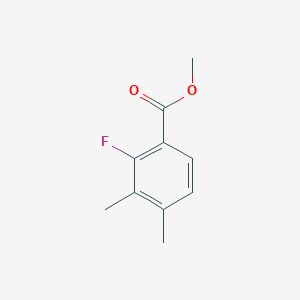
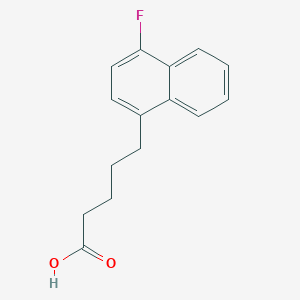
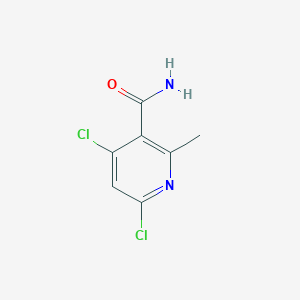
![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
